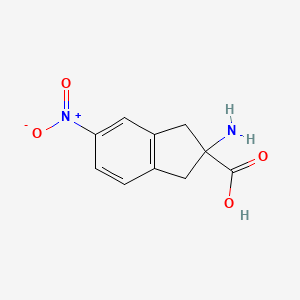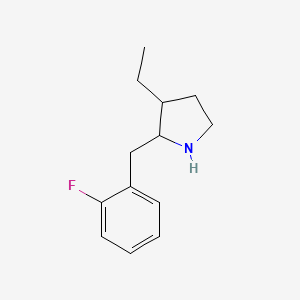
3-Ethyl-2-(2-fluorobenzyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(2-fluorobenzyl)pyrrolidine is a chemical compound with the molecular formula C13H18FN It consists of a pyrrolidine ring substituted with an ethyl group at the third position and a 2-fluorobenzyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine typically involves the reaction of 2-fluorobenzyl chloride with 3-ethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted benzyl derivatives
Applications De Recherche Scientifique
3-Ethyl-2-(2-fluorobenzyl)pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparaison Avec Des Composés Similaires
2-(2-Fluorobenzyl)pyrrolidine: Lacks the ethyl group at the third position, which may affect its reactivity and biological activity.
3-Ethylpyrrolidine: Lacks the 2-fluorobenzyl group, resulting in different chemical and biological properties.
2-(2-Fluorobenzyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in its chemical behavior and applications.
Uniqueness: 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine is unique due to the presence of both the ethyl and 2-fluorobenzyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C13H18FN |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
3-ethyl-2-[(2-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H18FN/c1-2-10-7-8-15-13(10)9-11-5-3-4-6-12(11)14/h3-6,10,13,15H,2,7-9H2,1H3 |
Clé InChI |
XTKLLGIUNBSPQU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCNC1CC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


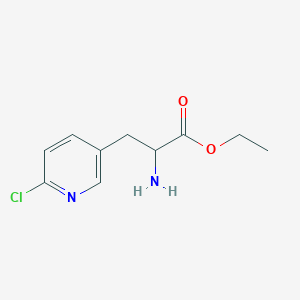

![4-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B15245936.png)

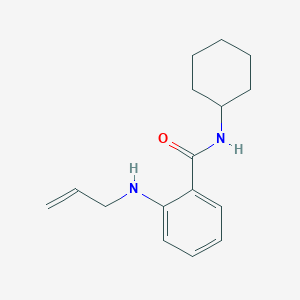
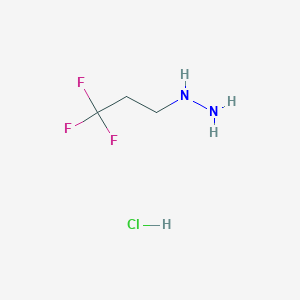
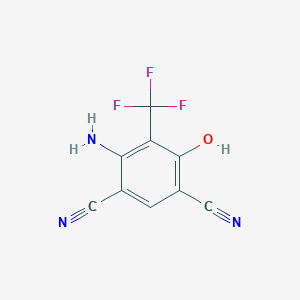
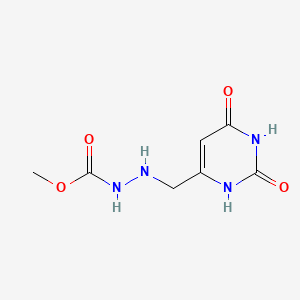

![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)
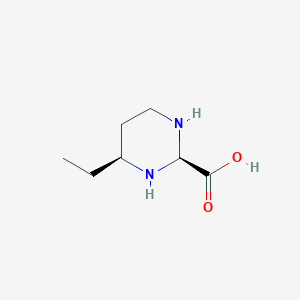
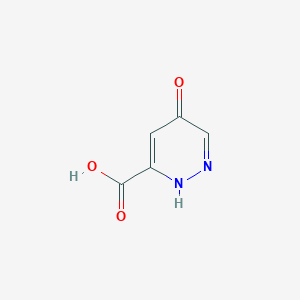
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
